![molecular formula C13H11ClO2 B14478456 3-[(4-Chlorophenyl)methoxy]phenol CAS No. 65250-71-7](/img/structure/B14478456.png)
3-[(4-Chlorophenyl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group and a methoxy group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methoxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with 3-methoxyphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(4-Chlorophenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular enzymes .
Comparación Con Compuestos Similares
4-Chlorophenol: Similar structure but lacks the methoxy group.
3-Methoxyphenol: Similar structure but lacks the chlorophenyl group.
4-Chloro-3-methylphenol: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 3-[(4-Chlorophenyl)methoxy]phenol is unique due to the presence of both the methoxy and chlorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65250-71-7 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8,15H,9H2 |
Clave InChI |
OSTALVRPSNAAOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


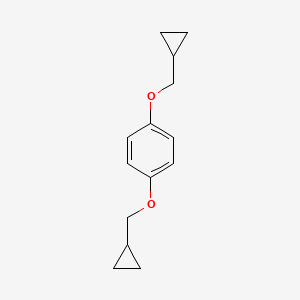
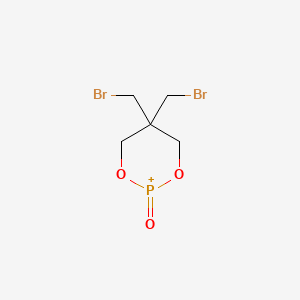
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
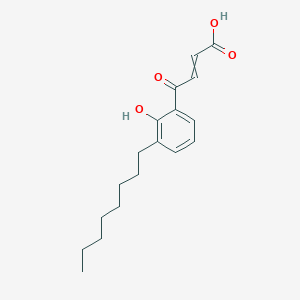
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
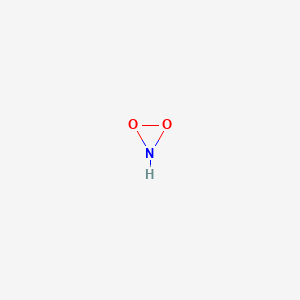
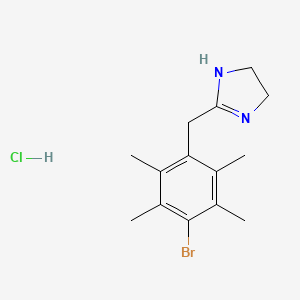
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
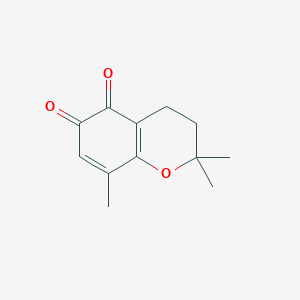
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
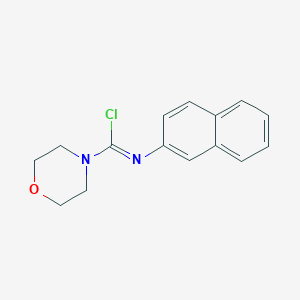
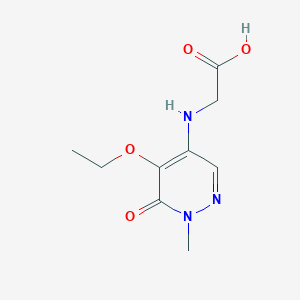
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

